molecular formula C11H13ClN2O4 B13032879 Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate

Cat. No.: B13032879
M. Wt: 272.68 g/mol
InChI Key: ZVEHKXDWVFJMID-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with chlorine (Cl) at the 3-position and a nitro (NO₂) group at the 4-position. Its molecular formula is C₁₁H₁₃ClN₂O₄, with a molar mass of 296.69 g/mol (CAS: 1546012-27-4) . This compound is widely utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly due to the Boc group’s stability under basic conditions and the nitro group’s versatility in further functionalization (e.g., reduction to amines) .

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-nitrophenyl)carbamate

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15)

InChI Key

ZVEHKXDWVFJMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate typically involves the reaction of 3-chloro-4-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Reduction Reactions: The corresponding amine derivative.

    Deprotection Reactions: The free amine.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Key Findings :

  • The 3-chloro-4-nitro isomer exhibits optimal electronic effects for stabilizing intermediates in Suzuki-Miyaura coupling reactions due to the para-nitro group’s strong electron-withdrawing nature .
  • Steric effects in the 2-chloro isomer may limit its utility in sterically demanding reactions .

Substituent Variations on the Aromatic Ring

Compound Name CAS Number Substituents Molecular Formula Key Differences
tert-butyl N-(3-chloro-4-methylphenyl)carbamate 100282-49-3 3-Cl, 4-CH₃ C₁₂H₁₆ClNO₂ The methyl group is electron-donating, increasing the carbamate’s stability but reducing electrophilic reactivity .
tert-butyl N-(4-chloro-2-(trifluoro)phenyl)carbamate 201218-08-8 4-Cl, complex substituents C₁₅H₁₄ClF₃NO₃ The trifluoromethyl and cyclopropyl groups enhance lipophilicity, making it suitable for CNS-targeting drug design .
tert-butyl (2-chloro-4-hydroxyphenyl)carbamate (3s) Not specified 2-Cl, 4-OH C₁₁H₁₄ClNO₃ The hydroxyl group increases polarity, improving aqueous solubility but requiring protection during synthesis .

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂) enhance the carbamate’s susceptibility to nucleophilic attack, whereas electron-donating groups (e.g., CH₃) favor stability .
  • Polar substituents like -OH improve solubility but necessitate additional synthetic steps to prevent unwanted side reactions .

Structural Modifications Beyond the Aromatic Ring

Compound Name CAS Number Structural Feature Molecular Formula Key Differences
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 Piperidine ring C₁₂H₂₂N₂O₂ The aliphatic piperidine ring reduces aromatic conjugation, altering UV-Vis spectral properties .
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 Bicyclic system C₁₂H₂₀N₂O₂ The strained bicyclic structure increases reactivity in ring-opening reactions for heterocycle synthesis .

Key Findings :

  • Aliphatic carbamates (e.g., piperidine derivatives) are less prone to π-π stacking interactions, simplifying crystallization .
  • Bicyclic systems introduce conformational rigidity, which is advantageous in designing enzyme inhibitors with high specificity .

Biological Activity

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a chloro substituent at the meta position, and a nitro group at the para position on the phenyl ring. This configuration influences its reactivity and biological properties. The compound can be represented structurally as follows:

C11H14ClN2O3\text{C}_11\text{H}_{14}\text{ClN}_2\text{O}_3

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The carbamate moiety can form a reversible covalent bond with the active site serine residue of certain enzymes, thus inhibiting their activity. This mechanism is crucial in understanding how this compound can modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The carbamate group interacts with serine residues in enzyme active sites, blocking substrate access.
  • Nitro Group Reduction : Under specific conditions, the nitro group can be reduced to an amine, altering the compound’s biological profile and potentially enhancing its activity against certain targets.

Herbicidal Properties

The compound has also been investigated for its herbicidal activity. Research indicates that di- and tri-substituted phenyl carbamates exhibit stronger herbicidal effects compared to other classes of compounds, suggesting that this compound could be effective in agricultural applications .

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the synthesis and biological evaluation of related carbamate derivatives. Below is a summary table highlighting key findings from selected studies:

Study ReferenceBiological ActivityIC50 ValuesRemarks
Enzyme inhibitionNot specifiedDemonstrated reversible inhibition in vitro.
Antiparasitic20 nM (against T. brucei)Indicates potential for further development in antiparasitic drugs.
HerbicidalEffective against various weedsHighlights agricultural applications.

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